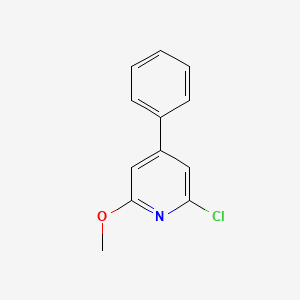
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide is a compound belonging to the class of organic compounds known as hydropyrimidines. These compounds contain a hydrogenated pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The compound is characterized by the presence of amino, hydroxy, and carboximidamide functional groups attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide typically involves the reaction of 4-amino-2-methyl-5-pyrimidinecarbonitrile with hydroxylamine hydrochloride in dimethyl sulfoxide. The reaction is carried out at a temperature of 40°C for 92 hours, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide biosynthesis, leading to disruptions in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: This compound is structurally similar and shares some chemical properties.
4-Amino-2-methyl-5-pyrimidinecarbonitrile: Another related compound used in the synthesis of 4-Amino-N-hydroxy-2-methylpyrimidine-5-carboximidamide.
Uniqueness
This compound is unique due to its specific functional groups and their arrangement on the pyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C6H9N5O |
|---|---|
Poids moléculaire |
167.17 g/mol |
Nom IUPAC |
4-amino-N'-hydroxy-2-methylpyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H9N5O/c1-3-9-2-4(5(7)10-3)6(8)11-12/h2,12H,1H3,(H2,8,11)(H2,7,9,10) |
Clé InChI |
VCLLNBJQUNKPPW-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC=C(C(=N1)N)/C(=N/O)/N |
SMILES canonique |
CC1=NC=C(C(=N1)N)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















